molecular formula C21H22N4O B11192178 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

Cat. No.: B11192178
M. Wt: 346.4 g/mol
InChI Key: RFRRZJZPNNCMMJ-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole and pyrazole moiety. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is unique due to its combined benzimidazole and pyrazole structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H22N4O/c1-13(2)16-10-8-15(9-11-16)12-17-14(3)24-25(20(17)26)21-22-18-6-4-5-7-19(18)23-21/h4-11,13,24H,12H2,1-3H3,(H,22,23)

InChI Key

RFRRZJZPNNCMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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